1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran
Description
1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydroisobenzofuran is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a dihydroisobenzofuran core substituted with fluorophenyl and phenyl groups, which contribute to its distinct chemical behavior and reactivity.
Properties
CAS No. |
132980-69-9 |
|---|---|
Molecular Formula |
C32H22F2O |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1,3-bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran |
InChI |
InChI=1S/C32H22F2O/c33-25-15-11-23(12-16-25)31-29-27(21-7-3-1-4-8-21)19-20-28(22-9-5-2-6-10-22)30(29)32(35-31)24-13-17-26(34)18-14-24/h1-20,27-28H |
InChI Key |
QVNFHWJICIUFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC(C3=C(OC(=C23)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydroisobenzofuran typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with phenylacetylene in the presence of a catalyst can lead to the formation of the desired dihydroisobenzofuran structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
Materials Science
Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated phenyl groups is known to enhance charge transport properties and thermal stability in organic materials .
Polymer Composites
Incorporating 1,3-bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran into polymer matrices can improve mechanical strength and thermal resistance. Research into polymer composites has shown that such compounds can act as reinforcing agents, enhancing the overall performance of the material under various conditions.
Environmental Science
Biodegradability Studies
The environmental impact of synthetic compounds is an area of increasing concern. Studies focused on the biodegradability of heterocyclic compounds indicate that modifications in chemical structure can significantly influence their degradation pathways. Although specific research on 1,3-bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran is sparse, its structural characteristics suggest a need for further investigation into its environmental persistence and degradation mechanisms .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Activity Type | MIC (mg/L) | Target Organism |
|---|---|---|---|
| 1,3-Diphenyltriazene | Fungicidal | 0.65 | Fusarium oxysporum |
| 1,3-Bis(4-tolyl)-1-triazene | Bactericidal | >1 | R. solani |
| 1,3-Bis(3-chlorophenyl)-1-triazene | Fungicidal | 0.45 | Botrytis cinerea |
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of phenanthrene-containing N-heterocyclic compounds against TMV. Compounds were assessed for their ability to inhibit viral replication in plant models. Results indicated that certain structural modifications led to enhanced antiviral activity compared to traditional inhibitors .
Case Study 2: Polymer Reinforcement
Research on polymer composites incorporating fluorinated compounds demonstrated improved tensile strength and thermal resistance. The study highlighted the role of the fluorinated moiety in enhancing interfacial bonding within the polymer matrix .
Mechanism of Action
The mechanism of action of 1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-fluorophenyl)-1,3-propandione: Shares the fluorophenyl groups but differs in the core structure.
4,6-Bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Another fluorophenyl-substituted compound with distinct chemical properties.
Uniqueness
Its combination of fluorophenyl and phenyl groups further enhances its chemical versatility and potential for diverse applications .
Biological Activity
1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of 1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran typically involves multi-step organic reactions that include the formation of a benzofuran core structure. The compound's molecular structure can be represented as follows:
- Molecular Formula : C20H16F2O
- Molecular Weight : 320.34 g/mol
The compound is characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry), which confirm the presence of the expected functional groups and structural integrity.
Antimicrobial Activity
Studies have demonstrated that compounds similar to 1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : In vitro tests have shown that derivatives with fluorophenyl substitutions exhibit enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant potency against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for antifungal properties. In studies involving various fungal strains, it demonstrated effective inhibition comparable to standard antifungal agents .
Anticancer Properties
Recent research highlights the anticancer potential of benzofuran derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Compounds similar to 1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran have been shown to induce G2/M phase arrest in cancer cell lines .
- Apoptosis Induction : The activation of caspases and upregulation of pro-apoptotic factors have been observed in treated cancer cells .
Case Study 1: Antibacterial Evaluation
A study conducted on a series of fluorinated benzofurans showed that 1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran exhibited an MIC of 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial efficacy .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
| Compound C | 2.0 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure of 1,3-Bis(4-fluorophenyl)-4,7-diphenyl-4,7-dihydro-2-benzofuran?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to identify protons on the dihydrobenzofuran core and fluorophenyl substituents. ¹³C NMR and DEPT-135 can clarify carbon environments, while ¹⁹F NMR confirms fluorine substitution patterns.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect characteristic C-F (1100–1000 cm⁻¹) and benzofuran C-O-C (1250–1150 cm⁻¹) stretches.
- X-ray Diffraction (XRD) : For crystalline samples, XRD provides unambiguous confirmation of stereochemistry and bond lengths. Reference analogous benzofuran derivatives in and for comparative analysis.
Q. What synthetic routes are viable for preparing benzofuran derivatives structurally similar to this compound?
- Methodological Answer :
- Cyclization Strategies : Use acid-catalyzed cyclization of diols or ketones to form the benzofuran core, as demonstrated for 4,7-dimethylbenzofuran derivatives ( ).
- Cross-Coupling Reactions : Introduce fluorophenyl and phenyl groups via Suzuki-Miyaura coupling with aryl boronic acids. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃ in THF/H₂O).
- Fluorination Techniques : Electrophilic fluorination or halogen exchange (Halex) reactions can incorporate fluorine atoms, guided by safety protocols ( ).
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC/GC-MS. Track changes in purity and byproduct formation.
- Light Sensitivity Testing : Expose to UV/visible light (ICH Q1B) to evaluate photolytic stability. Use amber vials if degradation is observed.
- Reference Safety Guidelines : Follow handling protocols for fluorinated compounds ( ), including inert-atmosphere storage to prevent oxidation.
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties (e.g., LogP, melting point) be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental data (e.g., shake-flask LogP) with computational predictions from platforms like ACD/Labs Percepta ( ).
- Standardized Measurements : Replicate experiments under controlled conditions (e.g., differential scanning calorimetry for melting points) and cross-reference with NIST databases ( ).
- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in literature data caused by impurities or measurement artifacts.
Q. What strategies optimize reaction yields when introducing fluorophenyl groups to the benzofuran core?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for coupling efficiency. Lower reaction temperatures (e.g., 60°C) may reduce side reactions.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance fluorophenyl boronic acid solubility.
- In Situ Monitoring : Employ HPLC-MS to track intermediate formation and adjust stoichiometry dynamically. Reference fluorination methods in for precursor design.
Q. How can computational modeling address discrepancies in the compound’s electronic properties (e.g., HOMO-LUMO gaps)?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals. Validate against experimental UV-Vis spectra.
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability. Compare with XRD data ( ) to refine force fields.
- Machine Learning : Train models on datasets of fluorinated benzofurans ( ) to predict reactivity and electronic behavior.
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Phase Diagram Construction : Map solubility vs. temperature in solvents like ethanol, DCM, and hexane. Use UV-Vis or gravimetric analysis for quantification.
- Molecular Dynamics (MD) : Simulate solvent-solute interactions to identify preferential solvation effects.
- Literature Benchmarking : Compare results with structurally similar compounds (e.g., 4,7-dimethylbenzofuran in ) to isolate substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
